4-[6-(Trifluoromethyl)-3-pyridinyl]-2-pyrrolidinone
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Overview
Description
4-[6-(trifluoromethyl)pyridin-3-yl]pyrrolidin-2-one is a compound that features a pyrrolidin-2-one ring substituted with a 6-(trifluoromethyl)pyridin-3-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-(trifluoromethyl)pyridine with a suitable pyrrolidin-2-one precursor under conditions that facilitate the formation of the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to enhance the reaction efficiency .
Industrial Production Methods
In an industrial setting, the production of 4-[6-(trifluoromethyl)pyridin-3-yl]pyrrolidin-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-[6-(trifluoromethyl)pyridin-3-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and pyridine ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolidin-2-one derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
4-[6-(trifluoromethyl)pyridin-3-yl]pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[6-(trifluoromethyl)pyridin-3-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, influencing their activity. The pyridine ring can interact with various enzymes, modulating their function and leading to the desired biological effects . The exact pathways involved depend on the specific application and target proteins .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one derivatives: These compounds share the pyrrolidin-2-one core structure but differ in their substituents, leading to variations in their biological activities and chemical properties.
Trifluoromethyl-substituted pyridines: These compounds have similar trifluoromethyl groups but may differ in the position of substitution and the nature of other substituents on the pyridine ring.
Uniqueness
4-[6-(trifluoromethyl)pyridin-3-yl]pyrrolidin-2-one is unique due to the combination of the pyrrolidin-2-one ring and the 6-(trifluoromethyl)pyridin-3-yl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H9F3N2O |
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Molecular Weight |
230.19 g/mol |
IUPAC Name |
4-[6-(trifluoromethyl)pyridin-3-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C10H9F3N2O/c11-10(12,13)8-2-1-6(4-14-8)7-3-9(16)15-5-7/h1-2,4,7H,3,5H2,(H,15,16) |
InChI Key |
BDMBMKAESCPBSM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)C2=CN=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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